2-[9-(3-CHLORO-4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]ACETIC ACID
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Overview
Description
2-[9-(3-CHLORO-4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]ACETIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-ethoxyphenyl group, a tetramethyl-dioxo-octahydroacridin core, and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9-(3-CHLORO-4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]ACETIC ACID typically involves a multi-step process:
Formation of the chloro-ethoxyphenyl intermediate: This step involves the chlorination of 4-ethoxyphenol using thionyl chloride or phosphorus pentachloride.
Synthesis of the tetramethyl-dioxo-octahydroacridin core: This step involves the cyclization of a suitable precursor, such as 3,3,6,6-tetramethyl-1,8-dioxo-octahydroacridine, using a strong acid catalyst like sulfuric acid.
Coupling of the intermediates: The chloro-ethoxyphenyl intermediate is then coupled with the tetramethyl-dioxo-octahydroacridin core using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC).
Introduction of the acetic acid moiety:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing waste and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the dioxo-octahydroacridin core, converting them to alcohols.
Substitution: The chloro group in the chloro-ethoxyphenyl moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-chloro-4-ethoxybenzaldehyde or 3-chloro-4-ethoxybenzoic acid.
Reduction: Formation of 3,3,6,6-tetramethyl-1,8-dihydroxy-octahydroacridin derivatives.
Substitution: Formation of 3-amino-4-ethoxyphenyl or 3-thio-4-ethoxyphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[9-(3-CHLORO-4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]ACETIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and pathways.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[9-(3-CHLORO-4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anti-cancer properties could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- [9-(3-chloro-4-methoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid
- [9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propionic acid
Uniqueness
The uniqueness of 2-[9-(3-CHLORO-4-ETHOXYPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]ACETIC ACID lies in its specific combination of functional groups and structural features. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it particularly suitable for certain applications in research and industry. Its chloro-ethoxyphenyl group provides unique electronic properties, while the tetramethyl-dioxo-octahydroacridin core offers a stable yet reactive framework for further chemical modifications.
Properties
Molecular Formula |
C27H32ClNO5 |
---|---|
Molecular Weight |
486 g/mol |
IUPAC Name |
2-[9-(3-chloro-4-ethoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C27H32ClNO5/c1-6-34-21-8-7-15(9-16(21)28)23-24-17(10-26(2,3)12-19(24)30)29(14-22(32)33)18-11-27(4,5)13-20(31)25(18)23/h7-9,23H,6,10-14H2,1-5H3,(H,32,33) |
InChI Key |
RGAPCEQARGKLJZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)CC(=O)O)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)CC(=O)O)Cl |
Origin of Product |
United States |
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